molecular formula C14H11BrO2 B127467 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 150766-86-2

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B127467
CAS No.: 150766-86-2
M. Wt: 291.14 g/mol
InChI Key: QQHZAARABFGGBY-UHFFFAOYSA-N
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Description

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H11BrO2 and its molecular weight is 291.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The compound has been utilized in the synthesis of various derivatives, such as methyl 4′-bromomethyl biphenyl-2-carboxylate, which is achieved through a three-step process including hydrolysis, esterification, and bromination (Lin Ying-ming, 2006).

Pharmaceutical Applications

  • Biphenyl-based compounds, including 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid derivatives, are important in treating conditions like hypertension and inflammation. Some of these compounds have shown significant anti-tyrosinase activities, which are comparable to standard inhibitors (Huey Chong Kwong et al., 2017).

Chromatography and Detection

  • The compound has been used in the high-performance liquid chromatography of carboxylic acids. Derivatives of this compound are used as fluorescence reagents in chromatography, enhancing detection sensitivity and accuracy (H. Tsuchiya et al., 1982).

Organic Ligand Synthesis

  • It serves as a valuable organic ligand for the preparation of metal-organic frameworks. Different synthetic approaches towards this compound and its intermediates have been explored, although these compounds showed no antimicrobial activity against common pathogens (R. Ardeleanu et al., 2018).

Chemical Reagent in Analytical Sciences

  • It has been used in the development of fluorogenic reagents for the determination of carboxylic acids in high-performance liquid chromatography (HPLC). These reagents help in the detection of carboxylic acids at low femtomole levels (M. Yamaguchi et al., 1985).

Safety and Hazards

The compound is considered hazardous. It is harmful if swallowed and may cause severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include wearing protective gloves and clothing, using the compound only in well-ventilated areas, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHZAARABFGGBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50430853
Record name 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150766-86-2
Record name 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50430853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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